molecular formula C10H15NO2S B3248112 Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 183562-37-0

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No. B3248112
CAS RN: 183562-37-0
M. Wt: 213.3 g/mol
InChI Key: XVYAEAXXDWJBDM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 183562-37-0 . It has a molecular weight of 213.3 and is typically in the form of a powder . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-amino-4-isobutyl-3-thiophenecarboxylate . The InChI code is 1S/C10H15NO2S/c1-6(2)4-7-5-14-9(11)8(7)10(12)13-3/h5-6H,4,11H2,1-3H3 . Unfortunately, detailed molecular structure analysis is not available in the current literature.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate” is a powder at room temperature . It has a melting point of 64-66 degrees Celsius .

Scientific Research Applications

Synthesis of Thienopyrimidinone Analogs

“Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate” can be used in the synthesis of thienopyrimidinone analogs . These compounds are of interest in medicinal chemistry due to their potential biological activities.

Synthesis of 4-Nitro and 4-Aminothienyl Ureas

This compound can also be used in the synthesis of 4-nitro and 4-aminothienyl ureas . These ureas have various applications in the field of organic chemistry.

Total Synthesis of Quinazolinocarboline Alkaloids

“Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate” can be used in the total synthesis of quinazolinocarboline alkaloids . These alkaloids have been studied for their potential medicinal properties.

Preparation of 3-Thiaisatoic Anhydride

This compound can be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . This anhydride has potential applications in organic synthesis.

Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

“Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate” can be used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . This compound is of interest in medicinal chemistry.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)one

This compound can also be used to synthesize thieno[2,3-d]pyrimidin-4(3H)one via reaction with formamide . This compound has potential applications in medicinal chemistry.

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-6(2)4-7-5-14-9(11)8(7)10(12)13-3/h5-6H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYAEAXXDWJBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

CAS RN

183562-37-0
Record name methyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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